2-(4-bromophenyl)ethanimidamide hydrochloride
Description
Properties
CAS No. |
6487-97-4 |
|---|---|
Molecular Formula |
C8H10BrClN2 |
Molecular Weight |
249.5 |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in the 2-(4-bromophenyl)ethanimidamide hydrochloride molecule. The expected ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the bromophenyl ring, the methylene (B1212753) (-CH2-) protons, and the protons of the ethanimidamide group (-C(=NH)NH2). The integration of these signals would correspond to the number of protons of each type. The multiplicity (singlet, doublet, triplet, etc.) of the signals would reveal the number of adjacent protons, and the coupling constants (J values) would provide further structural insights.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would be used to determine the number of different types of carbon atoms in the molecule and their electronic environments. The spectrum would be expected to show distinct peaks for the carbon atoms of the bromophenyl ring, the methylene carbon, and the carbon atom of the ethanimidamide group. The chemical shifts of these peaks would be indicative of the hybridization and the nature of the attached atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It would be employed to determine the molecular weight of this compound and to study its fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule. The isotopic pattern of this peak would be characteristic of the presence of a bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation of the molecular ion would produce a series of daughter ions, and the analysis of these fragments would provide valuable information for confirming the structure of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amidinium group, C=N stretching of the imine, C-H stretching of the aromatic and methylene groups, and C-Br stretching of the bromophenyl group. The positions and intensities of these bands would help to confirm the presence of these functional groups.
Computational and Theoretical Chemistry Investigations
Molecular Docking Studies of 2-(4-Bromophenyl)ethanimidamide Hydrochloride and Its Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com These studies are crucial for understanding the potential interactions that drive biological activity. For this compound and its analogs, docking simulations can elucidate how these compounds might interact with specific protein targets.
A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is often expressed as a binding energy score (e.g., in kcal/mol). rowansci.com A more negative binding energy suggests a more favorable and stable interaction. rowansci.com Computational models use scoring functions to estimate this affinity, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov The accuracy of these predictions is critical in the early stages of drug discovery for ranking and prioritizing candidate compounds. nih.govnih.gov For derivatives of this compound, these predictions help identify which structural modifications might enhance binding to a target protein.
Below is an illustrative table representing typical data generated from a molecular docking study, showing predicted binding affinities for this compound and hypothetical derivatives against a protein target.
| Compound | Derivative Modification | Predicted Binding Affinity (kcal/mol) |
| 1 | None (Parent Compound) | -7.2 |
| 2 | Addition of a hydroxyl group to the phenyl ring | -7.8 |
| 3 | Replacement of bromine with chlorine | -6.9 |
| 4 | Addition of a methoxy (B1213986) group | -7.5 |
| 5 | Extension of the ethyl chain | -6.5 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of ligand-protein binding affinity predictions.
Beyond predicting binding energy, molecular docking reveals the specific binding mode—the three-dimensional orientation of the ligand within the protein's active site. nih.gov Analysis of this pose allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atom on the phenyl ring of this compound, for instance, could participate in halogen bonding, a significant interaction in molecular recognition. christuniversity.in
Visualizing these interactions through 2D schematics is essential for understanding the structural basis of binding. These diagrams highlight key amino acid residues in the protein's binding pocket that interact with the ligand. For example, studies on related bromophenyl compounds have shown interactions with residues like isoleucine, valine, and phenylalanine, which contribute to stabilizing the ligand-protein complex. researchgate.netnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions. researchgate.net
Electronic structure analysis investigates the distribution of electrons within a molecule. Calculations can determine properties such as molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting where the molecule is likely to engage in electrostatic interactions. For this compound, the nitrogen atoms of the ethanimidamide group would likely be identified as nucleophilic centers, while the hydrogen atoms would be electrophilic.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive. These calculations are used to understand reaction mechanisms and predict the reactivity of compounds like this compound. wikipedia.orgslideshare.net
The following table provides representative data from a quantum chemical analysis.
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.8 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.6 | High kinetic stability, low reactivity |
| Chemical Hardness (η) | 2.8 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.18 | Propensity to undergo chemical reactions |
Note: The data in this table is illustrative and represents typical values obtained from FMO analysis for a stable organic molecule. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.comnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insight into the molecular features that are important for activity. jocpr.commdpi.com
For a series of derivatives of this compound, a QSAR model would be built using molecular descriptors. These descriptors quantify various aspects of the molecule, such as:
Electronic properties: Dipole moment, partial charges.
Hydrophobic properties: LogP (partition coefficient).
Steric properties: Molecular weight, molar refractivity.
Topological indices: Describing molecular branching and shape. mdpi.com
The resulting QSAR equation provides mechanistic insight by revealing which descriptors have the most significant impact on the biological activity. researchgate.net For instance, a positive coefficient for LogP in the QSAR equation would suggest that increasing the hydrophobicity of the molecule enhances its activity. This information is invaluable for designing more potent derivatives. nih.gov The robustness and predictive power of a QSAR model are rigorously assessed through internal and external validation techniques. jocpr.com
In Silico Screening Methodologies for Target Identification
In silico screening has emerged as a powerful tool in drug discovery and chemical biology to identify potential biological targets for chemical compounds. These computational techniques allow for the rapid and cost-effective screening of large libraries of compounds against a vast number of biological macromolecules to predict potential binding interactions. Methodologies such as reverse docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis are commonly employed.
For a compound like this compound, a hypothetical in silico screening workflow to identify potential biological targets would involve several key steps. Initially, the three-dimensional structure of the compound would be generated and optimized using computational chemistry software. This structure would then be used as a query to screen against databases of protein structures, such as the Protein Data Bank (PDB).
Reverse docking algorithms would then be utilized to predict the binding affinity and pose of this compound within the binding sites of a multitude of proteins. The results of this screening would be a ranked list of potential protein targets based on their predicted binding energies.
Table 1: Hypothetical Data from a Virtual Screening Study for this compound
| Target Protein Class | Example Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinases | Tyrosine-protein kinase ABL1 | -8.5 | Met318, Phe382, Glu286 |
| Proteases | Trypsin-1 | -7.9 | Ser195, Gly216, Trp215 |
| G-protein coupled receptors | Dopamine D2 receptor | -7.2 | Asp114, Ser193, Phe390 |
| Nuclear receptors | Estrogen receptor alpha | -6.8 | Arg394, Glu353, Leu387 |
It is crucial to emphasize that the data presented in Table 1 is purely illustrative and does not represent the results of an actual study. Such computational predictions would require experimental validation through biochemical and biophysical assays to confirm any potential interactions.
Investigation of Molecular Interactions and Biological Targets Pre Clinical Focus
Ligand-Receptor Interaction Profiling
General Receptor Binding Studies
2-(4-bromophenyl)ethanimidamide hydrochloride, also known as ET-26 HCl, is a novel analogue of the intravenous anesthetic etomidate (B1671615). Its primary mechanism of action is understood to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA_A) receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system. Like etomidate, ET-26 enhances the effect of GABA at this receptor, leading to increased neuronal inhibition and producing sedative-hypnotic effects.
Pre-clinical research indicates that the anesthetic action of etomidate and its analogues is mediated through their interaction with specific subtypes of the GABA_A receptor. The binding site for etomidate is located in the transmembrane region of the receptor, at the interface between the alpha and beta subunits. Studies on etomidate have shown a degree of selectivity for GABA_A receptors that contain β2 and β3 subunits. It is posited that β3-containing receptors are primarily involved in the anesthetic effects, while β2-containing receptors contribute to sedation. As a close analogue, ET-26 is believed to share this preference for β2 and β3 subunit-containing GABA_A receptors, which are crucial for its hypnotic activity.
In addition to its primary target, the potential for off-target receptor binding is a key aspect of pre-clinical evaluation. For instance, interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety assessment, as inhibition of this channel can lead to cardiac arrhythmias. In vitro studies have been conducted to assess the potential for ET-26 HCl to interact with hERG channels. These studies have determined an IC50 value, the concentration at which 50% of the channel's activity is inhibited, to be greater than 102.11 µM. This high value suggests a low affinity for the hERG potassium channel, indicating a minimal risk of this specific off-target effect at therapeutic concentrations.
Below is an interactive data table summarizing the known receptor binding information for this compound.
Structure-Activity Relationship (SAR) Elucidation for Chemical Modifications
The development of this compound has been guided by structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of its parent compound, etomidate. The primary goal was to retain the beneficial sedative-hypnotic and hemodynamic stability properties of etomidate while mitigating its significant side effect of adrenocortical suppression.
Impact of Substituents on Molecular Recognition
SAR studies on etomidate and its analogues have revealed critical insights into the structural requirements for both hypnotic activity and adrenal inhibition. These two effects are mediated by different protein targets—the GABA_A receptor and the 11β-hydroxylase enzyme, respectively—allowing for the possibility of designing analogues with improved selectivity.
The Imidazole (B134444) Ring: The imidazole nitrogen of etomidate is crucial for its inhibitory effect on 11β-hydroxylase. Analogues where the imidazole is replaced with a pyrrole (B145914) ring, such as carboetomidate, exhibit a significantly reduced potency for inhibiting cortisol synthesis. This indicates that the specific nature of the heterocyclic core is a key determinant of off-target effects.
The Ester Moiety: The ester group in etomidate is a site of metabolic breakdown. Modifications to this part of the molecule have been a primary strategy to create "soft" analogues that are rapidly metabolized to inactive compounds. ET-26 HCl was designed based on this principle, incorporating an ester side chain that is quickly hydrolyzed by plasma and tissue esterases. This rapid metabolism to an inactive carboxylic acid metabolite reduces the duration and extent of exposure of 11β-hydroxylase to the active drug, thereby lessening adrenal suppression.
The Chiral Center: Etomidate is administered as the pure R-enantiomer, which is significantly more potent as a hypnotic than the S-enantiomer. SAR studies have shown that the stereochemistry at the chiral carbon is also important for adrenal suppression, with the R-enantiomer being a more potent inhibitor of 11β-hydroxylase than the S-enantiomer. Modifications at this center, including the creation of achiral analogues, have been explored to dissociate the hypnotic and adrenal-suppressive effects.
The Phenyl Group: The 4-bromophenyl group present in this compound is a feature shared with other biologically active molecules. In the context of etomidate analogues, substitutions on the phenyl ring have been investigated to probe the binding pocket of 11β-hydroxylase. For instance, the introduction of an iodophenyl group has been utilized in the development of radioligands for imaging studies of this enzyme.
Rational Design Principles Derived from SAR
The SAR findings for etomidate and its analogues have led to the establishment of key rational design principles for developing safer intravenous anesthetics:
Metabolic Lability for Reduced Toxicity: The primary design principle embodied by ET-26 HCl is the introduction of a metabolically labile ester group. This leads to a short half-life of the active compound in the body, which in turn minimizes the duration of interaction with off-target proteins like 11β-hydroxylase. This pharmacokinetic approach has proven effective in reducing mechanism-based toxicity.
Pharmacodynamic Selectivity through Core Modification: An alternative strategy focuses on altering the pharmacodynamic properties of the molecule. By replacing the imidazole ring of etomidate with other heterocycles that have a lower affinity for the heme iron in the active site of 11β-hydroxylase, it is possible to design compounds that are inherently less potent inhibitors of this enzyme, irrespective of their metabolic stability.
Stereochemical Optimization: The significant difference in activity between the enantiomers of etomidate highlights the importance of stereochemistry in drug design. Future design strategies could focus on S-enantiomer analogues with enhanced hypnotic potency or R-enantiomer analogues with further reduced adrenocortical inhibitory potential.
The table below summarizes the impact of key structural modifications on the activity of etomidate analogues.
Biochemical Pathway Perturbation Studies at a Molecular Level
The most significant biochemical pathway perturbed by this compound at a molecular level is the adrenal steroid biosynthesis pathway. This is a direct consequence of its structural similarity to etomidate, a known potent inhibitor of this pathway.
The key molecular target for this off-target effect is the enzyme 11β-hydroxylase (cytochrome P450 11B1). This enzyme is located in the inner mitochondrial membrane of adrenal cortical cells and catalyzes the final step in the synthesis of cortisol, the conversion of 11-deoxycortisol to cortisol. Inhibition of this enzyme leads to a decrease in cortisol production and an accumulation of its precursors.
The mechanism of inhibition by etomidate involves the interaction of the nitrogen atom in its imidazole ring with the heme iron atom in the active site of the 11β-hydroxylase enzyme. This interaction prevents the enzyme from carrying out its normal catalytic function. Molecular modeling studies suggest that etomidate fits into the active site pocket, with its carbonyl oxygen interacting with the heme iron and its phenyl ring stacking with a phenylalanine residue.
ET-26 HCl was specifically designed to have a reduced impact on this pathway. The primary mechanism for this reduced perturbation is its rapid metabolism. ET-26 HCl is quickly hydrolyzed by esterases in the plasma and liver to an inactive carboxylic acid metabolite. This rapid clearance of the active drug means that the concentration of ET-26 HCl available to inhibit 11β-hydroxylase is lower and the duration of inhibition is significantly shorter compared to etomidate.
Pre-clinical studies have confirmed this reduced effect. In studies comparing ET-26 HCl with etomidate at equipotent anesthetic doses, the degree of suppression of corticosterone (B1669441) (the primary glucocorticoid in rodents) synthesis is significantly less with ET-26 HCl. This is evidenced by higher serum corticosterone levels following administration of ET-26 HCl compared to etomidate, particularly after stimulation with adrenocorticotropic hormone (ACTH).
Advanced Applications in Chemical Biology and Drug Discovery Research
Design and Synthesis of Chemically Diverse Analogues and Libraries
The structural features of 2-(4-bromophenyl)ethanimidamide hydrochloride, namely the presence of a reactive ethanimidamide (acetamidine) group and a synthetically versatile bromophenyl moiety, make it an attractive starting point for the generation of chemically diverse analogues and compound libraries. The amidine functional group is a key pharmacophore in many biologically active molecules and can participate in a variety of chemical transformations to create more complex heterocyclic systems.
Researchers have utilized the ethanimidamide portion of the molecule as a reactive handle to construct a variety of heterocyclic scaffolds. For instance, amidines are well-established precursors for the synthesis of nitrogen-containing heterocycles such as pyrimidines and imidazoles. By reacting this compound with various dicarbonyl compounds or their equivalents, medicinal chemists can readily access libraries of substituted pyrimidines. These reactions are often high-yielding and allow for the introduction of diverse substituents, enabling the exploration of a broad chemical space.
Furthermore, the bromine atom on the phenyl ring serves as a valuable site for modification through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups, respectively. This synthetic flexibility is crucial for systematically modifying the structure of the parent compound to explore structure-activity relationships (SAR). The ability to generate a multitude of analogues with variations at both the heterocyclic core (derived from the amidine) and the peripheral phenyl group is a key advantage in the quest for novel bioactive compounds.
The following table provides an overview of the synthetic utility of this compound in generating diverse chemical scaffolds.
| Scaffold Type | Synthetic Precursors/Reagents | Key Reaction Type | Potential Biological Relevance |
| Substituted Pyrimidines | β-Dicarbonyl compounds | Condensation | Kinase inhibitors, GPCR modulators |
| Substituted Imidazoles | α-Haloketones | Cyclocondensation | Anti-inflammatory, Anticancer |
| Biaryl Compounds | Boronic acids/esters | Suzuki Coupling | Varies widely based on coupling partner |
| Stilbene Analogues | Alkenes | Heck Coupling | Anticancer, Antiviral |
| Phenylacetylene Derivatives | Terminal alkynes | Sonogashira Coupling | Materials science, Bioorthogonal chemistry |
Development as Chemical Probes for Biological Systems
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. The development of such probes is a cornerstone of chemical biology. While this compound itself may not be a highly potent or selective biological modulator, its structural framework is amenable to modification for the development of chemical probes.
The 4-bromophenyl group can be functionalized to incorporate reporter tags, such as fluorophores or biotin, or photo-activatable cross-linking groups. These modifications allow for the visualization of the molecule's distribution in cells or the identification of its protein binding partners. For example, the bromine atom could be replaced with an azide (B81097) or alkyne group via nucleophilic substitution or cross-coupling, respectively, enabling the use of "click chemistry" for the attachment of various functional moieties.
Moreover, the ethanimidamide group can be important for molecular recognition by target proteins. By systematically altering the substituents on the phenyl ring and observing the effects on biological activity, researchers can gain insights into the binding pocket of a target protein. This information is invaluable for designing more potent and selective inhibitors or activators. The development of a library of analogues around the 2-(4-bromophenyl)ethanimidamide core, each with a defined structural variation, can serve as a powerful tool for probing the chemical space of a biological target.
Contribution to Lead Compound Identification and Optimization in Pre-clinical Research
The process of drug discovery often begins with the identification of a "hit" compound from a high-throughput screen, which is then optimized into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. The 2-(4-bromophenyl)ethanimidamide scaffold has played a role in this process, often as a fragment or starting point for more complex drug candidates.
In fragment-based drug discovery (FBDD), small, low-affinity molecules (fragments) that bind to a biological target are identified and then elaborated or linked together to create more potent leads. The relatively simple structure and low molecular weight of this compound make it a suitable candidate for fragment screening libraries. Once a binding interaction is confirmed, for instance through biophysical techniques like surface plasmon resonance or X-ray crystallography, the fragment can be optimized.
The optimization process often involves iterative cycles of chemical synthesis and biological testing. The synthetic handles present in this compound are critical for this lead optimization phase. For example, if initial studies indicate that a larger hydrophobic group is required for optimal binding, the 4-bromophenyl moiety can be readily modified using the cross-coupling reactions mentioned earlier. Similarly, if additional hydrogen bonding interactions are desired, the amidine group can be incorporated into a more complex heterocyclic system.
Structure-activity relationship (SAR) studies are central to lead optimization. By synthesizing a series of analogues where specific parts of the molecule are systematically changed, researchers can build a detailed understanding of how chemical structure relates to biological activity. The data generated from these studies guides the design of next-generation compounds with improved therapeutic potential. The versatility of the 2-(4-bromophenyl)ethanimidamide scaffold in allowing for systematic structural modifications makes it a valuable tool in these SAR explorations.
The following table outlines the key features of this compound that contribute to its utility in lead identification and optimization.
| Feature | Relevance to Lead Discovery/Optimization |
| Low Molecular Weight | Suitable for fragment-based screening. |
| Reactive Amidine Group | Allows for the construction of diverse heterocyclic lead compounds. |
| Bromophenyl Moiety | Provides a site for facile chemical modification via cross-coupling to explore SAR. |
| Versatile Scaffold | Can be elaborated to improve potency, selectivity, and pharmacokinetic properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-bromophenyl)ethanimidamide hydrochloride, and what are key optimization parameters?
- Methodological Answer : A common approach involves cyclization reactions using formamidine derivatives. For example, bromophenylacetic acid can undergo catalytic esterification (e.g., solid acid catalysts like zeolites) to form intermediates, followed by cyclization with formamidine hydrochloride under reflux conditions. Key parameters include catalyst loading (5–10 wt%), solvent choice (polar aprotic solvents like DMF), and reaction temperature (80–120°C) to optimize yield and minimize byproducts . Purity is typically verified via HPLC (≥95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the bromophenyl group (δ ~7.5 ppm for aromatic protons) and imidamide functionality.
- HPLC with UV detection (λ = 254 nm) to assess purity (≥95%) .
- Mass spectrometry (ESI-MS) for molecular weight confirmation (C₈H₁₀BrClN₂; theoretical MW = 265.54 g/mol) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Due to unverified toxicological data, use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, wash skin with soap/water (15 minutes) and rinse eyes with flowing water (10–15 minutes). Avoid inhalation; store in airtight containers at 4°C .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing halogenated byproducts?
- Methodological Answer : Optimize via Design of Experiments (DoE):
- Catalyst screening : Solid acids (e.g., sulfonic acid resins) reduce side reactions vs. traditional HCl catalysis .
- Solvent effects : Use DMF for solubility vs. THF for selectivity.
- Temperature gradients : Lower temps (80°C) reduce decomposition, while higher temps (120°C) accelerate cyclization. Monitor by LC-MS for byproduct profiling .
Q. How to resolve discrepancies in reported purity values across studies?
- Methodological Answer : Cross-validate using:
- Elemental analysis (C/H/N/Br/Cl) to confirm stoichiometry.
- DSC/TGA to detect hydrate or solvent residues.
- 2D-NMR (e.g., HSQC) to identify trace impurities (<5%) not detected by HPLC .
Q. What strategies are effective for studying its stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH variation (2–9) with LC-MS monitoring to identify hydrolysis products (e.g., bromophenol derivatives).
- Thermal stress testing (40–60°C) to model long-term storage. Use kinetic modeling (Arrhenius equation) to predict shelf life .
Q. How to identify and quantify synthetic byproducts in scaled-up batches?
- Methodological Answer :
- LC-MS/MS with C18 columns to separate brominated analogs.
- Isolation via prep-HPLC followed by ¹H-NMR for structural confirmation.
- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for accurate impurity quantification .
Q. What computational tools can predict its interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to simulate binding to bromodomain proteins.
- MD simulations (GROMACS) to assess stability in aqueous vs. lipid membranes.
- QSAR models to correlate substituent effects (e.g., bromo vs. chloro) with activity .
Q. How to design pharmacological assays for evaluating its bioactivity?
- Methodological Answer :
- In vitro kinase inhibition assays (e.g., BRD4) using fluorescence polarization.
- Cellular uptake studies with LC-MS quantification in HEK293 cells.
- Metabolic stability in liver microsomes (CYP450 profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
